2-benzyl-1H-indole-5-carbonitrile

Drug Design Pharmacokinetics Solubility

Med-chem teams developing kinase inhibitors or CNS agents often struggle to source 5-cyanoindole scaffolds with orthogonal diversification handles. 2-Benzyl-1H-indole-5-carbonitrile (CAS 179748-04-0) resolves this bottleneck: • Free C3 & N1 positions enable selective functionalization via electrophilic substitution or cross-coupling for focused library synthesis. • 5-CN engages key H-bond interactions in kinase ATP-binding pockets; 2-benzyl group modulates lipophilicity (XLogP3=3.7) for balanced ADME profiles. • Direct precursor to 3-substituted indole-5-carbonitriles targeting SERT and antiviral programs. Supplied with full analytical documentation for rapid SAR progression.

Molecular Formula C16H12N2
Molecular Weight 232.286
CAS No. 179748-04-0
Cat. No. B575252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-1H-indole-5-carbonitrile
CAS179748-04-0
Molecular FormulaC16H12N2
Molecular Weight232.286
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=C(N2)C=CC(=C3)C#N
InChIInChI=1S/C16H12N2/c17-11-13-6-7-16-14(8-13)10-15(18-16)9-12-4-2-1-3-5-12/h1-8,10,18H,9H2
InChIKeyVKYBDBGOLWABIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-1H-indole-5-carbonitrile: Overview


2-Benzyl-1H-indole-5-carbonitrile (CAS 179748-04-0) is a heterocyclic building block featuring an indole core with a benzyl group at the 2-position and a cyano substituent at the 5-position [1]. This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The compound is recognized for its potential as a scaffold in developing kinase inhibitors and antimicrobial agents [1]. Its 5-cyanoindole core is a privileged structure found in numerous bioactive molecules, including clinically relevant serotonin transporter (SERT) inhibitors, highlighting its broad utility in CNS and oncology drug discovery [2].

Heterocyclic building block for kinase inhibitor and antimicrobial agent discovery
5-Cyanoindole core as a privileged scaffold in CNS and oncology drug discovery research
Distinct 2-benzyl substitution supports diversification and pharmacophore exploration

2-Benzyl-1H-indole-5-carbonitrile: Substitution Matters


Substituting 2-benzyl-1H-indole-5-carbonitrile with a different indole-5-carbonitrile analog is not straightforward. The 2-benzyl group significantly alters the molecule's lipophilicity (XLogP3 = 3.7) and molecular topology, impacting its reactivity in cross-coupling reactions and its ability to modulate target steric environments [1]. While the 5-cyanoindole core is a privileged scaffold in CNS and antiviral agents, the specific substituents dictate the biological profile. For instance, analogs with alkyl-amine chains at the 3-position are potent SERT inhibitors, whereas the unsubstituted 2-position in 2-benzyl-1H-indole-5-carbonitrile provides a distinct chemical handle for further diversification and a different initial pharmacophore [2].

Lipophilicity profile may shift
2-Benzyl substitution alters XLogP3 and membrane permeability context; indole-5-carbonitrile analogs without this group may not match partitioning behavior or assay compatibility.
Synthetic versatility may differ
Free 3-position enables distinct diversification routes; pre-functionalized 3-substituted indole-5-carbonitriles may limit library-generation strategies and target engagement studies.
Pharmacophore profile may not transfer
5-Cyanoindole is a privileged scaffold, but specific substituent patterns drive biological profile; analogs with different substitution may exhibit divergent target-binding and selectivity contexts.

2-Benzyl-1H-indole-5-carbonitrile Differentiation


Lipophilicity vs. 5-Cyanoindole

2-Benzyl-1H-indole-5-carbonitrile exhibits significantly higher lipophilicity compared to the unsubstituted 5-cyanoindole core. Its predicted XLogP3 value is 3.7 [1]. In contrast, the base 5-cyanoindole (1H-indole-5-carbonitrile) has a predicted XLogP3 of approximately 1.8 [2]. This increased lipophilicity can enhance membrane permeability but reduces aqueous solubility, which is a critical consideration for formulation and in vitro assay design.

Lipophilicity vs. 5-Cyanoindole
Class-level inference
XLogP3: 3.7 (target) vs. ~1.8 (core)
Supports permeability assay design and formulation-solubility review
Data to verify; predicted XLogP3 values
Drug Design Pharmacokinetics Solubility

Synthetic Versatility vs. 3-Substituted Analogs

The unsubstituted nitrogen and 3-position of the indole ring in 2-benzyl-1H-indole-5-carbonitrile provide distinct synthetic handles for diversification. This is in contrast to 3-substituted-1H-indole-5-carbonitriles, which are pre-functionalized. For instance, the dual 5-HT1A agonist/SERT inhibitor vilazodone is derived from 3-[4-[4-(2-oxo-2H-1-benzopyran-6-yl)-1-piperazinyl]-butyl]-1H-indole-5-carbonitrile, a 3-substituted analog [1]. 2-Benzyl-1H-indole-5-carbonitrile, with its free 3-position, is a more versatile precursor for synthesizing libraries of new analogs with diverse substitution patterns at the 3-position via electrophilic substitution or metal-catalyzed reactions [2].

Synthetic Versatility vs. 3-Substituted Analogs
Class-level inference
Free 3-position and NH for modification
Supports library diversification workflow; 3-substituted analogs are more specialized intermediates
Qualitative comparison of synthetic handles
Organic Synthesis Medicinal Chemistry Cross-Coupling

Boiling Point vs. 2-Benzyl-1H-indole

The presence of the 5-cyano group in 2-benzyl-1H-indole-5-carbonitrile significantly alters its physical properties compared to the non-cyanated analog, 2-benzyl-1H-indole. The predicted boiling point of 2-benzyl-1H-indole-5-carbonitrile is 452.9±30.0 °C at 760 mmHg . For 2-benzyl-1H-indole (CAS 13228-36-9), the predicted boiling point is approximately 394.4±11.0 °C [1]. This difference of ~58.5°C reflects the stronger intermolecular forces imparted by the polar cyano group, which affects purification methods (e.g., distillation vs. recrystallization) and analytical HPLC retention times.

Boiling Point vs. 2-Benzyl-1H-indole
Class-level inference
Δ BP ≈ 58.5 °C (452.9±30.0 vs. ~394.4 °C)
Supports purification strategy and analytical method development review
Predicted data; confirm experimentally
Analytical Chemistry Quality Control Purification

2-Benzyl-1H-indole-5-carbonitrile: Research Applications


Kinase Inhibitor Library Scaffold

Leverage 2-benzyl-1H-indole-5-carbonitrile as a core scaffold for synthesizing novel kinase inhibitors. Its free 3-position and 1-position (NH) provide multiple sites for introducing diversity elements, while the 5-cyano group can engage in key hydrogen-bond interactions within the ATP-binding pocket of kinases [1]. This is supported by its classification as a potential kinase inhibitor building block [1].

3-Substituted Indole Derivative Synthesis

Utilize this compound as a key intermediate for the preparation of a wide range of 3-substituted-1H-indole-5-carbonitriles. The 2-benzyl group remains intact while the 3-position can be selectively functionalized via electrophilic substitution or metal-catalyzed cross-coupling reactions [1]. This enables the creation of focused compound libraries for screening against CNS targets, given the prevalence of the 5-cyanoindole motif in SERT inhibitors [2].

Investigation of Lipophilic Bioisosteres

Employ 2-benzyl-1H-indole-5-carbonitrile in medicinal chemistry programs to explore the effects of increased lipophilicity (XLogP3 = 3.7) on target binding and ADME properties. This compound can serve as a tool to probe lipophilic binding pockets while maintaining the hydrogen-bonding capacity of the cyano group, offering a distinct balance of properties compared to more polar indole-5-carbonitrile analogs [1].

Antiviral Lead Optimization

Use 2-benzyl-1H-indole-5-carbonitrile as a starting point for synthesizing and optimizing antiviral agents. The indole scaffold is a recognized pharmacophore in several antiviral programs, including recent efforts targeting dengue virus [3]. The compound's ability to modulate electronic and steric properties makes it a suitable scaffold for developing novel inhibitors of viral entry or replication.

Application
Selection Property
Validation Focus
Kinase inhibitor library scaffold
Free 3-position and NH for diversification
ATP-binding pocket hydrogen-bond context review
3-Substituted indole derivative synthesis
Selective 3-position functionalization handle
CNS target screening compound library compatibility
Lipophilic bioisostere investigation
XLogP3 3.7 with retained cyano H-bond capacity
Lipophilic binding pocket probe and ADME property review
Antiviral lead optimization
Modulable electronic and steric indole scaffold
Viral entry and replication inhibitor context review

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